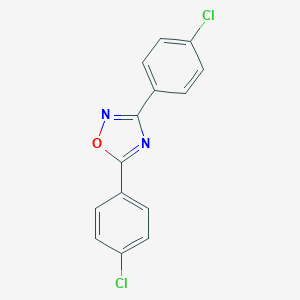
6-Nitrochromone
概要
説明
6-Nitrochromone is an organic compound with the molecular formula C9H5NO4 It is a derivative of chromone, characterized by the presence of a nitro group at the sixth position of the chromone ring
科学的研究の応用
6-Nitrochromone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
6-Nitrochromone is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing personal protective equipment, and ensuring adequate ventilation .
Relevant Papers One relevant paper discusses the optimization of the synthetic route of Chromone-2-carboxylic Acids, a step forward to speed up the discovery of Chromone-based Multitarget-directed Ligands . This study can be seen as a step forward to speed up the discovery of chromone-based multitarget-directed ligands .
作用機序
Target of Action
It is known that chromone derivatives, which include 6-nitrochromone, can interact with a variety of receptors .
Mode of Action
This compound has been found to interact with adrenergic terminals, leading to the release of catecholamines . This interaction results in significant increases in atrial rate . The compound also increases atrial frequency independently of protein kinase A (PKA) activation .
Biochemical Pathways
It is known that chromone derivatives can influence a variety of biochemical pathways .
Result of Action
The action of this compound results in an increase in atrial frequency . This effect is achieved through the release of catecholamines from adrenergic terminals and an increase in atrial frequency independent of PKA activation .
生化学分析
Biochemical Properties
6-Nitrochromone plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It has been observed to interact with various oxidoreductases and transferases, influencing their activity. The nitro group in this compound can undergo reduction reactions, which are catalyzed by nitroreductases. These interactions can lead to the formation of reactive intermediates that may further react with other biomolecules, affecting cellular processes .
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. Additionally, this compound affects gene expression by interacting with transcription factors and altering their binding to DNA. This compound also impacts cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, the nitro group can form hydrogen bonds or electrostatic interactions with amino acid residues in the enzyme’s active site. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity. These interactions can lead to alterations in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function, while doses outside this range have minimal impact .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can undergo reduction reactions catalyzed by nitroreductases, leading to the formation of reactive intermediates. These intermediates can further participate in other metabolic reactions, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. These interactions can influence the compound’s localization and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can impact gene expression by interacting with transcription factors and chromatin .
準備方法
Synthetic Routes and Reaction Conditions: 6-Nitrochromone can be synthesized through several methods. One common approach involves the nitration of chromone derivatives. For instance, nitration of 5-hydroxy-2-methylchromone with nitric acid in acetic acid or concentrated sulfuric acid at low temperatures yields this compound . Another method involves the use of microwave-assisted synthesis, which has been optimized to improve yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 6-Nitrochromone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chromone ring can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitrochromone oxides.
Reduction: Formation of aminochromone derivatives.
Substitution: Formation of substituted chromone derivatives with various functional groups
類似化合物との比較
3-Formyl-6-nitrochromone: A derivative with a formyl group at the third position.
5-Hydroxy-2-methyl-6-nitrochromone: A derivative with a hydroxy and methyl group at the fifth and second positions, respectively
Comparison: 6-Nitrochromone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
6-nitrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWADBVBOPTYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357218 | |
| Record name | 6-Nitrochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51484-05-0 | |
| Record name | 6-Nitrochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any computational studies on 6-Nitrochromone?
A2: Yes, one study utilized a combination of spectroscopic techniques and computational methods to investigate this compound. [] The research employed FT-IR and FT-Raman spectroscopy to analyze the molecule. [] Further characterization involved ab initio and density functional theory (DFT) calculations to determine the first-order hyperpolarizability, explore the HOMO-LUMO energy gap, and analyze the molecular electrostatic potential (MEP). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



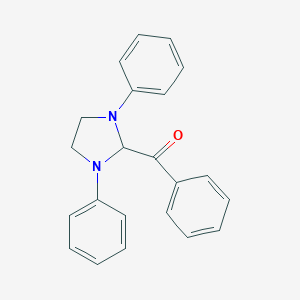
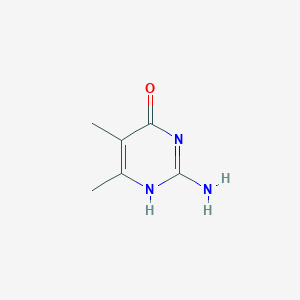
![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid](/img/structure/B184720.png)

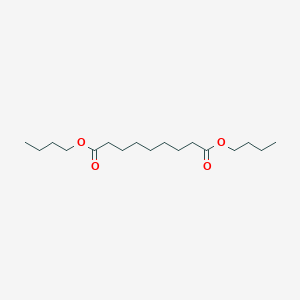

![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)
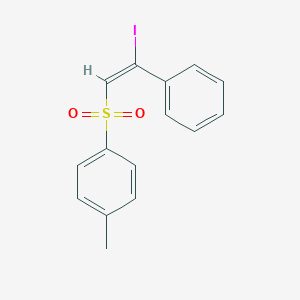


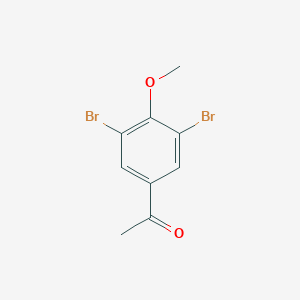
![5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B184733.png)
